2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE
Overview
Description
2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the butoxyphenyl carbamoyl intermediate, followed by its reaction with a naphthyl acetamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE
- 2-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE
Uniqueness
2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-3-14-29-22-12-10-20(11-13-22)25-23(27)16-30-17-24(28)26-21-9-8-18-6-4-5-7-19(18)15-21/h4-13,15H,2-3,14,16-17H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTINSJKQGFVNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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